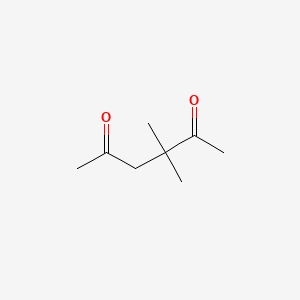
3,3-Dimethyl-2,5-hexanedione
Cat. No. B1198103
Key on ui cas rn:
866-71-7
M. Wt: 142.2 g/mol
InChI Key: CRVBWHZZWOZRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04082810
Procedure details


In a flask is placed 100 mmoles of 3,3-dimethyl-2,5-hexanedione in 50 ml. of tetrahydrofuran. The reaction mixture is cooled to 0° C. and 100 mmoles of lithium perhydro-9b-boraphenalylhydride is added slowly. A 90% yield of 3,3-dimethyl-5-hydroxy-2-hexanone is obtained.

Name
lithium perhydro-9b-boraphenalylhydride
Quantity
100 mmol
Type
reactant
Reaction Step Two


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:6][C:7](=[O:9])[CH3:8])[C:3](=[O:5])[CH3:4].C1C2B3C(CCC2)CCCC3CC1.[Li]>O1CCCC1>[CH3:1][C:2]([CH3:10])([CH2:6][CH:7]([OH:9])[CH3:8])[C:3](=[O:5])[CH3:4] |f:1.2,^1:23|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)=O)(CC(C)=O)C
|
Step Two
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a flask is placed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(C)=O)(CC(C)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
